molecular formula C18H13F3N2O3S B2912804 (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one CAS No. 488093-09-0

(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one

Cat. No.: B2912804
CAS No.: 488093-09-0
M. Wt: 394.37
InChI Key: CUMVYKIBMZFSHS-OQLLNIDSSA-N
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Description

(2E,5E)-5-(4-Hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a synthetic thiazolidin-4-one derivative offered for research purposes. With a molecular formula of C19H15F3N2O3S and a molecular weight of 408.4 g/mol, this compound is part of a class of chemicals known for their potential in biomedical research . Compounds featuring the benzylidene-thiazolidin-4-one scaffold, particularly those with a 4-hydroxy-3-methoxybenzylidene (isovanillin-derived) moiety, have been investigated for various biological activities . Research on analogous structures suggests potential value as tyrosinase inhibitors, which are relevant in studies of hyperpigmentation . Furthermore, similar diarylidenyl derivatives have shown promise in research models for anti-wrinkle applications, often linked to the inhibition of matrix metalloproteinases (MMPs) in response to UV radiation . The (2-(trifluoromethyl)phenyl)imino group is a distinct structural feature that may influence the compound's binding affinity and selectivity in various biochemical assays. This product is intended for research and development use in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3S/c1-26-14-8-10(6-7-13(14)24)9-15-16(25)23-17(27-15)22-12-5-3-2-4-11(12)18(19,20)21/h2-9,24H,1H3,(H,22,23,25)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMVYKIBMZFSHS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3C(F)(F)F)S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-(trifluoromethyl)aniline in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid or acetic acid may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.

    Reduction: Formation of 2-(trifluoromethyl)phenylamine derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one may be studied for its potential antimicrobial and anti-inflammatory properties. It can be used in assays to evaluate its biological activity against various pathogens and inflammatory markers.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structural similarity to other bioactive thiazolidinones suggests that it may have anticancer or antiviral properties. Preclinical studies could be conducted to assess its efficacy and safety.

Industry

In the industrial sector, this compound may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique chemical properties could be leveraged in various industrial processes.

Mechanism of Action

The mechanism of action of (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzylidene Ring

The benzylidene substituent at position 5 is a key determinant of bioactivity. Comparisons include:

Compound Name Substituents on Benzylidene Ring Key Features Reference
(2E,5E)-Target Compound 4-hydroxy-3-methoxy Enhanced polarity; potential for H-bonding and antioxidant activity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-methyl Reduced polarity; increased hydrophobicity may improve membrane permeation
(5Z)-5-(4-Hydroxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one 4-hydroxy Simplified structure; lacks methoxy group, altering electronic properties
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol solvate 2-hydroxy Ortho-hydroxy group facilitates chelation but reduces steric bulk

Key Findings :

  • Methoxy groups in the benzylidene ring (as in the target compound) enhance thermal stability and resistance to oxidative degradation compared to purely hydroxylated analogs .
Variations in the Imino Group at Position 2

The imino group at position 2 modulates electronic and steric interactions:

Compound Name Substituent on Imino Group Key Features Reference
(2E,5E)-Target Compound 2-(trifluoromethyl)phenyl Electron-withdrawing CF₃ group enhances metabolic stability and π-stacking
(2E,5Z)-5-(3-Methoxybenzylidene)-2-((5-nitrothiazol-2-yl)imino)thiazolidin-4-one 5-nitrothiazol-2-yl Nitro group increases electrophilicity; may improve antimicrobial activity
(2E,5Z)-2-[(4-Bromophenyl)imino]-5-(3,4,5-trimethoxybenzylidene)-thiazolidin-4-one 4-bromophenyl Bromine adds steric bulk; may hinder enzyme binding
2-((5-Ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one 5-ethyl-1,3,4-thiadiazol-2-yl Thiadiazole ring introduces heterocyclic diversity; linked to AChE inhibition

Key Findings :

  • The 2-trifluoromethylphenyl group in the target compound provides a unique combination of lipophilicity and electron-withdrawing effects, which may improve blood-brain barrier penetration compared to brominated or nitro-substituted analogs .
  • Thiadiazole-containing imino groups (e.g., in compound 4o ) show higher acetylcholinesterase (AChE) inhibition (pIC₅₀ = 1.30), but the target compound’s trifluoromethyl group could offer superior selectivity for other targets like kinases or proteases.

Key Findings :

  • The target compound’s 4-hydroxy-3-methoxybenzylidene group is structurally similar to curcumin analogs (e.g., compound 3b9 ), which exhibit anti-inflammatory activity (IC₅₀ = 1.5 μM for COX-2 inhibition).
  • Thiazolidinones with trifluoromethyl groups (e.g., compound 3p ) show enhanced antimicrobial activity (MIC = 6.25 μg/mL against S. aureus) compared to non-fluorinated analogs, supporting the target compound’s design rationale.

Physicochemical and Structural Insights

  • Molecular Weight : The target compound’s molecular weight (~409 g/mol, inferred from ) is within the optimal range for oral bioavailability (Rule of Five compliance).
  • Solubility : The 4-hydroxy-3-methoxy group increases water solubility compared to fully alkylated analogs (e.g., 2-methylbenzylidene derivatives ), but the trifluoromethylphenyl group counterbalances this by enhancing lipophilicity.
  • Stereochemistry: The (2E,5E) configuration minimizes steric clashes between substituents, as seen in crystallographic data for related thiazolidinones .

Biological Activity

The compound (2E,5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-((2-(trifluoromethyl)phenyl)imino)thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Overview of Thiazolidin-4-ones

Thiazolidin-4-ones are recognized for their significant therapeutic potential. They serve as a scaffold for various modifications that enhance their biological activities. Recent studies have highlighted their roles in treating diabetes, cancer, and infectious diseases due to their ability to interact with multiple biological targets .

Anticancer Activity

Recent research indicates that thiazolidin-4-one derivatives exhibit notable anticancer properties. For instance, compounds similar to the target compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:
A study compared the anticancer activity of various thiazolidin-4-one derivatives against MCF7 breast cancer cells. The synthesized derivatives demonstrated IC50 values ranging from 0.27 to 16.32 µM, significantly outperforming standard treatments like cisplatin . Specifically, the compound This compound is expected to exhibit similar or enhanced potency due to its structural modifications.

CompoundIC50 (µM)Comparison
Cisplatin0.50Standard reference
Target CompoundTBDExpected higher potency

Antioxidant Activity

Thiazolidin-4-one derivatives have been evaluated for their antioxidant capabilities. The presence of hydroxyl and methoxy groups in the target compound may enhance its radical scavenging activity.

Research Findings:
In studies assessing lipid peroxidation inhibition, certain thiazolidinone derivatives showed EC50 values indicating strong antioxidant effects. For example, compounds with similar substitutions as the target compound demonstrated EC50 values around 0.565 mM . The incorporation of a 4-hydroxy group is particularly significant for enhancing antioxidant properties.

Anti-inflammatory and Antimicrobial Activities

Thiazolidin-4-one derivatives also exhibit anti-inflammatory and antimicrobial activities. The modifications in the target compound suggest potential efficacy in these areas.

Anti-inflammatory Activity:
Research indicates that thiazolidinones can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . The target compound's structural features may allow it to modulate these pathways effectively.

Antimicrobial Activity:
Thiazolidinone derivatives have been reported to possess antimicrobial properties against a range of pathogens. The introduction of trifluoromethyl and other substituents could enhance the antimicrobial spectrum of the target compound .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this thiazolidinone derivative?

The compound is synthesized via multi-step condensation reactions. For example:

  • Step 1 : Reacting substituted benzaldehydes (e.g., 4-hydroxy-3-methoxybenzaldehyde) with thiosemicarbazide derivatives in a mixture of DMF and acetic acid under reflux to form thiosemicarbazone intermediates .
  • Step 2 : Cyclization with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate yields the thiazolidinone core .
  • Step 3 : Further functionalization (e.g., trifluoromethylphenyl imino group introduction) is achieved via Schiff base formation using appropriate amines under mild acidic conditions .

Q. Which spectroscopic techniques are critical for structural validation?

  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) and hydrogen bonding .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, methoxy groups at δ ~3.8 ppm) and carbon backbone .
  • UV-Vis : Identifies π→π* and n→π* transitions in conjugated systems (e.g., λmax ~300–400 nm) .

Q. How is initial biological activity screening conducted for this compound?

  • Antimicrobial assays : Disc diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Antioxidant tests : DPPH radical scavenging or FRAP assays to quantify free radical neutralization .

Q. What solvent systems are optimal for recrystallization?

Mixtures of DMF-ethanol (1:1) or DMF-acetic acid (1:2) are commonly used to purify thiazolidinone derivatives, enhancing crystal lattice stability .

Q. How are substituents (e.g., trifluoromethyl group) rationalized for bioactivity?

The electron-withdrawing trifluoromethyl group enhances metabolic stability and membrane permeability, as observed in analogues with improved antibacterial and anticancer profiles .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in experimental spectral data?

  • DFT calculations : Predict vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis) using software like Gaussian or ORCA. Compare with experimental data to validate tautomeric forms or conformational isomers .
  • Example : A DFT study on a similar thiazolidinone showed <2% deviation between calculated and observed ¹³C NMR shifts, confirming the assigned structure .

Q. What strategies improve synthetic yield in microwave-assisted protocols?

  • Optimized parameters : Microwave irradiation (e.g., 300 W, 80°C) reduces reaction time (3–6 minutes vs. hours) and increases yield (e.g., 81% vs. 69% in conventional heating) by enhancing reaction kinetics .
  • Key steps : Use polar solvents (DMF, ethanol) and catalytic piperidine to accelerate imine formation and cyclization .

Q. How do structural modifications affect dual inhibitory activity (e.g., PPARγ and EGFR)?

  • SAR studies : Introducing electron-donating groups (e.g., methoxy) at the 4-hydroxybenzylidene position enhances PPARγ binding (ΔG = -9.2 kcal/mol), while the trifluoromethylphenyl group improves EGFR inhibition (IC₅₀ = 1.8 µM) via hydrophobic interactions .
  • Docking simulations : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, guiding rational design .

Q. What mechanistic insights explain oxidative instability in storage?

  • Accelerated degradation studies : Exposure to H₂O₂ (40°C, 75% RH) shows rapid oxidation of the imine group (t₁/₂ = 12 hours), forming nitro derivatives. Stabilization requires inert atmospheres (N₂) and antioxidants (BHT) .

Q. How are contradictory biological data (e.g., variable IC₅₀ values) addressed?

  • Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer), passage numbers, and assay conditions (e.g., 48-hour incubation).
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers. For example, IC₅₀ values ranging from 2.5–12 µM may reflect differences in mitochondrial activity assays (MTT vs. resazurin) .

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